molecular formula C23H19Cl2N5O B454163 2-(3,4-DICHLOROPHENYL)-N'~4~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE

2-(3,4-DICHLOROPHENYL)-N'~4~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE

Cat. No.: B454163
M. Wt: 452.3g/mol
InChI Key: BGOXJYUQRHODHP-RPPGKUMJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dichlorophenyl)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, substituted with a dichlorophenyl group and a pyrazolylmethylene group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(3,4-dichlorophenyl)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichloroaniline, ethyl acetoacetate, and hydrazine hydrate.

    Formation of Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving ethyl acetoacetate and 3,4-dichloroaniline.

    Hydrazide Formation: The intermediate product is then reacted with hydrazine hydrate to form the carbohydrazide.

    Final Condensation: The final step involves the condensation of the carbohydrazide with 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-(3,4-dichlorophenyl)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinoline ring or the hydrazide moiety.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

2-(3,4-dichlorophenyl)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Pathways: It can modulate various biochemical pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

2-(3,4-dichlorophenyl)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-quinolinecarbohydrazide can be compared with other similar compounds:

    Similar Compounds: Examples include other quinoline derivatives, such as chloroquine and quinine, which also have biological activities.

    Uniqueness: The presence of the dichlorophenyl and pyrazolylmethylene groups in the compound provides unique chemical properties and potential biological activities that distinguish it from other quinoline derivatives.

Properties

Molecular Formula

C23H19Cl2N5O

Molecular Weight

452.3g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-[(E)-(1-ethyl-5-methylpyrazol-4-yl)methylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C23H19Cl2N5O/c1-3-30-14(2)16(13-27-30)12-26-29-23(31)18-11-22(15-8-9-19(24)20(25)10-15)28-21-7-5-4-6-17(18)21/h4-13H,3H2,1-2H3,(H,29,31)/b26-12+

InChI Key

BGOXJYUQRHODHP-RPPGKUMJSA-N

SMILES

CCN1C(=C(C=N1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl)C

Isomeric SMILES

CCN1C(=C(C=N1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl)C

Canonical SMILES

CCN1C(=C(C=N1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.